molecular formula C13H17NO2 B1308932 2-Propyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid CAS No. 1033430-04-4

2-Propyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Cat. No.: B1308932
CAS No.: 1033430-04-4
M. Wt: 219.28 g/mol
InChI Key: HMJCXIFTVVYBDK-UHFFFAOYSA-N
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Description

2-Propyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is a synthetically developed small molecule that functions as a potent inhibitor of Aminopeptidase N (APN/CD13). APN is a zinc-dependent ectopeptidase overexpressed in tumor cells and is a promising target in oncology research due to its critical role in tumor invasion, angiogenesis, and metastasis . This compound is part of a class of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives, which are constrained analogues of phenylalanine designed to confer distinct geometrical and binding properties . In enzymatic assays, a closely related derivative from this chemical series demonstrated potent APN inhibitory activity with an IC50 value comparable to that of the established inhibitor Bestatin, highlighting the therapeutic potential of this scaffold . Researchers can utilize this compound as a novel lead or chemical tool to further investigate the pathophysiological functions of APN and to develop new strategic approaches for anticancer agent discovery .

Properties

IUPAC Name

2-propyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-7-14-9-11-6-4-3-5-10(11)8-12(14)13(15)16/h3-6,12H,2,7-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJCXIFTVVYBDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC2=CC=CC=C2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

The classical approach to synthesizing tetrahydroisoquinoline-3-carboxylic acid derivatives, including 2-propyl-substituted analogs, is the Pictet-Spengler reaction . This involves the cyclocondensation of phenylalanine derivatives with formaldehyde or paraformaldehyde under acidic conditions to form the tetrahydroisoquinoline ring system.

Key Details

  • Starting materials: Phenylalanine derivatives with appropriate substituents.
  • Reagents: Formaldehyde or paraformaldehyde as the aldehyde source.
  • Catalysts: Sulfuric acid or hydrobromic acid preferred over hydrochloric acid to avoid formation of mutagenic bis(chloromethyl)ether.
  • Conditions: Reaction temperature typically between 50–80 °C; reaction time ranges from 0.5 to 36 hours, commonly 3 to 12 hours.
  • Outcome: Formation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives with variable optical purity (50–85% ee with hydrochloric acid; improved with sulfuric/hydrobromic acid).

Advantages

  • Safe production avoiding mutagenic byproducts.
  • Scalable for large-scale synthesis.
  • Produces intermediates useful for further functionalization.

Reaction Scheme Summary

Step Reactants Conditions Product Notes
1 Phenylalanine derivative + formaldehyde Acid catalyst (H2SO4 or HBr), 50–80 °C, 3–12 h 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivative Avoids mutagenic byproducts; optical purity improved

Reference: EP0636612A1 patent and related literature

Catalytic Hydrogenation and Transfer Hydrogenation

Overview

Enantiomerically enriched tetrahydroisoquinoline derivatives can be obtained by catalytic hydrogenation or transfer hydrogenation of dihydroisoquinoline precursors. This method is useful for introducing stereochemical control and preparing chiral 2-substituted derivatives.

Key Details

  • Catalysts: Chiral Ru(II) complexes (e.g., those developed by R. Noyori et al.).
  • Substrates: 3,4-dihydroisoquinolines bearing substituents at the 2-position.
  • Conditions: Mild hydrogenation conditions, often in dichloromethane or other organic solvents.
  • Outcome: High enantiomeric excess of tetrahydroisoquinoline derivatives.

Application to 2-Propyl Derivatives

  • Alkylation of tetrahydroisoquinoline intermediates with alkyl halides (e.g., 2-bromo-propyl derivatives) followed by catalytic hydrogenation can yield 2-propyl-substituted products.
  • Subsequent hydrolysis and amide coupling steps allow further functionalization.

Reaction Scheme Summary

Step Reactants Conditions Product Notes
1 3,4-Dihydroisoquinoline + chiral Ru(II) catalyst + H2 Room temperature, organic solvent Enantiomerically enriched tetrahydroisoquinoline High stereoselectivity
2 Alkylation with 2-bromo-propyl ester Organic solvent, base Alkylated tetrahydroisoquinoline ester Precursor to acid derivative
3 Hydrolysis of ester Aqueous base or acid 2-Propyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Purification by recrystallization

Reference: WO2005118548A1 patent and related literature

Peptide Coupling and Derivatization

Overview

The carboxylic acid group of tetrahydroisoquinoline-3-carboxylic acid derivatives can be protected as esters and coupled with amino acids or amines to form amide derivatives. This is relevant for preparing biologically active compounds and intermediates.

Key Details

  • Protection: Carboxylic acid protected as methyl, ethyl, benzyl, or trimethylsilyl esters.
  • Coupling agents: Dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt), EDC, or similar peptide coupling reagents.
  • Solvents: Dimethylformamide (DMF), acetonitrile, tetrahydrofuran (THF), or dichloromethane.
  • Deprotection: Acidic conditions (e.g., trifluoroacetic acid) to remove protecting groups.
  • Outcome: Formation of substituted acyl derivatives or amides of tetrahydroisoquinoline-3-carboxylic acid.

Reaction Scheme Summary

Step Reactants Conditions Product Notes
1 Protected tetrahydroisoquinoline-3-carboxylic acid + N-protected amino acid DCC/HOBt or EDC coupling, aprotic solvent Peptide-coupled intermediate High yield, stereochemistry retained
2 Deprotection Acidic conditions (TFA, HCl) Free amide or acid derivative Ready for biological evaluation

Reference: CA1331615C and US4344949A patents

Solid-Phase Synthesis Approaches

Overview

Solid-phase synthesis techniques have been developed for rapid generation of tetrahydroisoquinoline derivatives, including carboxylic acid analogs, facilitating combinatorial chemistry and medicinal chemistry applications.

Key Details

  • Starting materials: BOC-protected tetrahydroisoquinoline carboxylic acids.
  • Resin attachment: Ester linkage to nucleophile-sensitive resin (e.g., Marshall linker).
  • Functionalization: Alkylation of phenolic hydroxyl groups, amide formation on resin.
  • Cleavage: Acidic removal of BOC group and release of final product.
  • Outcome: Efficient synthesis of diverse tetrahydroisoquinoline carboxamides.

Reaction Scheme Summary

Step Reactants Conditions Product Notes
1 BOC-protected tetrahydroisoquinoline carboxylic acid + resin Esterification on resin Resin-bound intermediate Solid-phase synthesis platform
2 Alkylation with alkyl halides Organic solvent, base Alkylated resin-bound intermediate Enables diversity
3 Amide coupling and cleavage Acidic conditions Final tetrahydroisoquinoline carboxamide High purity, scalable

Reference: Journal of Combinatorial Chemistry, 2004

Alternative Synthetic Routes and Modifications

Cyclocondensation and Cyclopropanation

  • Cyclocondensation of phosphonium salts with N-alkoxycarbonyloxamates followed by cyclopropanation has been used to prepare constrained tetrahydroisoquinoline-3-carboxylic acid derivatives.
  • This method is more specialized and used for doubly constrained analogs rather than simple 2-propyl derivatives.

Enyne Metathesis, [2+2+2] Cycloaddition, and Diels–Alder Reactions

  • Recent synthetic strategies include these advanced cyclization methods to access diverse tetrahydroisoquinoline derivatives.
  • These methods are more applicable to complex analogs and higher homologs rather than straightforward 2-propyl substitution.

Reference: Organic & Biomolecular Chemistry, 2014; PubMed, 2000

Summary Table of Preparation Methods for 2-Propyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Method Key Reagents/Conditions Advantages Limitations References
Pictet-Spengler Reaction Phenylalanine derivative + formaldehyde + H2SO4/HBr, 50–80 °C Simple, scalable, avoids mutagens Moderate racemization with HCl
Catalytic/Transfer Hydrogenation Chiral Ru(II) catalyst, H2, alkyl halides High enantioselectivity Requires chiral catalysts
Peptide Coupling & Derivatization Protected acid + amino acid + DCC/HOBt or EDC Versatile for derivatives Multi-step, requires protection
Solid-Phase Synthesis BOC-protected acids + resin + alkyl halides Rapid, combinatorial synthesis Specialized equipment needed
Advanced Cyclizations Phosphonium salts, cyclopropanation, metathesis Access to constrained analogs More complex, less direct

Chemical Reactions Analysis

2-Propyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Applications

1. Treatment of Neurological Disorders

One of the primary applications of 2-propyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is in the development of pharmaceuticals targeting dopaminergic nerve diseases such as Parkinson's disease. Research indicates that derivatives of this compound can be used to create medications that enhance dopaminergic transmission or mitigate symptoms associated with dopaminergic deficiencies .

  • Case Study : A study highlighted the efficacy of 3-carboxylic acid tetrahydroisoquinoline derivatives in treating Parkinsonian symptoms. These derivatives were shown to interact positively with dopaminergic pathways, suggesting their potential as therapeutic agents .

2. Peptide Synthesis

This compound also plays a role in peptide synthesis and the development of peptidomimetics. Its structural features allow it to serve as a building block for creating complex peptide structures that can mimic natural biological processes .

  • Research Findings : Modifications of 1,2,3,4-tetrahydroisoquinoline derivatives have been explored for their ability to enhance peptide stability and bioactivity. This is particularly relevant in drug design where stability and efficacy are paramount .

Material Science Applications

1. Coordination Compounds

The compound has been utilized in the formation of coordination complexes, which are important in various applications including catalysis and materials science . The unique structure of this compound allows it to coordinate with metal ions effectively.

  • Example : A study demonstrated the synthesis of coordination compounds based on this acid that exhibited interesting catalytic properties. These compounds were characterized using various spectroscopic techniques, confirming their potential utility in catalysis .

Data Summary Table

Application Area Description Case Study/Reference
Neurological DisordersDevelopment of medications for Parkinson's disease
Peptide SynthesisBuilding block for peptidomimetics
Coordination CompoundsFormation of complexes for catalysis

Mechanism of Action

The mechanism of action of 2-Propyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid involves its interaction with various molecular targets. It may act as an inhibitor or modulator of specific enzymes or receptors, influencing biochemical pathways related to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical profiles of 2-propyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid can be contextualized through comparisons with structurally related compounds. Key analogs include:

6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic Acid

  • Structural Differences : Methoxy groups at positions 6 and 7 replace the propyl group at position 2.
  • Biological Activity : Demonstrates anti-colon cancer activity by blocking IL-6-mediated signaling pathways, reducing tumor proliferation and inflammation in vivo .
  • Research Findings: Preclinical studies highlight its efficacy in attenuating carcinogenesis, with metabolomic analyses suggesting modulation of inflammatory cytokines and oxidative stress markers .

(S)-2-[(R)-3-Amino-4-(2-fluoro-phenyl)-butyryl]-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic Acid Amide

  • Structural Differences : Features a fluorophenyl-butyryl side chain and an amide group instead of a free carboxylic acid.
  • Biological Activity : Studied as a protease inhibitor via in silico docking simulations, showing strong binding affinity to target enzymes (e.g., kinases or proteases) due to halogen (fluorine) interactions and conformational rigidity .
  • Physicochemical Properties : The fluorine atom enhances electronegativity and metabolic stability, while the amide group reduces ionization, favoring blood-brain barrier penetration.

2-Phenyl-1,2,3,4-tetrahydroisoquinoline

  • Structural Differences : Lacks the carboxylic acid group at position 3 and substitutes the propyl group with a phenyl ring.
  • Biological Activity : Primarily used in synthetic chemistry as a precursor for alkaloid derivatives. The phenyl group increases aromaticity and lipophilicity, favoring interactions with hydrophobic protein pockets.
  • Research Applications : Employed in pilot-scale synthesis of neuroactive or antimicrobial agents, though its pharmacological utility is less defined compared to carboxylated analogs .

Comparative Data Table

Compound Name Key Substituents Biological Target/Activity Key Research Findings References
This compound Propyl (C2), carboxylic acid (C3) Under investigation N/A (structural analog focus) -
6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid Methoxy (C6, C7), carboxylic acid (C3) IL-6 signaling in colon cancer Reduces tumor growth via cytokine modulation
(S)-2-[(R)-3-Amino-4-(2-fluoro-phenyl)-butyryl]-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid amide Fluorophenyl-butyryl, amide Protease/kinase inhibition Validated binding via docking studies
2-Phenyl-1,2,3,4-tetrahydroisoquinoline Phenyl (C2) Synthetic precursor Used in alkaloid synthesis

Mechanistic and Pharmacological Insights

  • Role of Substituents: Propyl vs. In contrast, methoxy groups enhance solubility but may limit CNS penetration, while phenyl groups favor aromatic stacking interactions . Carboxylic Acid vs. Amide: The free carboxylic acid enables ionic interactions with basic residues in enzymes or receptors, whereas amide derivatives prioritize hydrogen bonding and stability .
  • Metabolic Considerations :

    • Carboxylic acid-containing analogs (e.g., 6,7-dimethoxy derivative) may undergo glucuronidation or biliary excretion, whereas fluorinated compounds exhibit prolonged half-lives due to resistance to oxidative metabolism .

Biological Activity

2-Propyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (Tic) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C13H17NO2
  • Molecular Weight : 219.28 g/mol
  • CAS Number : 1033430-04-4

The biological activity of Tic is largely attributed to its interaction with various molecular targets within the body. It may function as an inhibitor or modulator of specific enzymes or receptors, influencing biochemical pathways that are crucial for its therapeutic effects. Notably, Tic derivatives have been studied for their ability to inhibit anti-apoptotic proteins such as Bcl-2 and Mcl-1, which play significant roles in cancer cell survival and proliferation .

Biological Activities

  • Anticancer Properties
    • Tic and its derivatives have been shown to exhibit significant anticancer activity by inducing apoptosis in cancer cells. For instance, a study reported that certain derivatives could bind effectively to Bcl-2 proteins with an inhibition constant (K_i) of 5.2 µM, leading to increased apoptosis in Jurkat cells .
    • The compounds demonstrated anti-proliferative effects against various cancer cell lines, indicating their potential as therapeutic agents in oncology .
  • Neuroprotective Effects
    • Research suggests that Tic may possess neuroprotective properties. Its structural similarity to neurotransmitters allows it to interact with neural pathways, potentially offering benefits in neurodegenerative diseases .
  • Cystic Fibrosis Treatment
    • A series of Tic derivatives have been identified that enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) proteins. These compounds exhibited significant improvements in chloride transport efficacy, suggesting their potential use in treating cystic fibrosis .

Table 1: Summary of Biological Activities of Tic Derivatives

Activity TypeDescriptionReference
AnticancerInduces apoptosis via Bcl-2 inhibition; anti-proliferative effects on cancer cells
NeuroprotectionPotential protective effects against neurodegenerative diseases
Cystic FibrosisEnhances chloride transport in CFTR mutant cells

Case Studies

  • Study on Anticancer Activity
    • A series of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were synthesized and evaluated for their binding affinity to Bcl-2 proteins. Active compounds not only inhibited these proteins but also induced caspase-3 activation in a dose-dependent manner, highlighting their potential as anticancer agents .
  • Cystic Fibrosis Research
    • In a study aimed at developing therapies for cystic fibrosis, researchers identified Tic derivatives that significantly increased chloride ion transport in cells with defective CFTR. Some compounds achieved EC50 values below 10 nM, demonstrating high potency .

Q & A

Q. What are the established synthetic routes for 2-Propyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, and how do reaction conditions influence yield?

The compound is synthesized via cyclization of substituted benzylamines or through Pictet–Spengler reactions using aldehydes and β-arylethylamines. Substituent position and reaction pH significantly impact stereochemical outcomes. For example, acidic conditions favor cyclization but may require post-synthetic modifications to introduce the propyl group. Optimization of solvent polarity (e.g., ethanol vs. DMF) and temperature (60–100°C) can improve yields from 40% to >70% .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key methods include:

  • 1H-NMR and 13C-NMR to confirm backbone structure and substituent positions (e.g., propyl group at C2) .
  • Mass spectrometry (MS-ESI) for molecular ion identification (e.g., [M+H]+ peaks) .
  • HPLC with chiral columns to resolve enantiomers, as stereochemistry impacts biological activity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific toxicity data are limited, general precautions include:

  • Using PPE (gloves, goggles) to avoid skin/eye contact .
  • Working in a fume hood to prevent inhalation of dust or vapors .
  • Storing in sealed containers under dry, inert conditions to prevent degradation .

Advanced Research Questions

Q. How can substituent modifications (e.g., propyl group length, aromatic ring methoxy groups) optimize biological activity?

Systematic structure-activity relationship (SAR) studies are essential. For instance:

  • Propyl chain elongation may enhance lipophilicity and membrane permeability but could reduce solubility.
  • Methoxy groups at the aromatic ring (e.g., 3,4,5-trimethoxy derivatives) improve copper complexation, enhancing antimicrobial or anticancer activity .
  • Use computational modeling (e.g., DFT) to predict electronic effects of substituents on reactivity .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from assay variability (e.g., cell lines, incubation times) or impurity profiles. Solutions include:

  • Comparative studies using standardized protocols (e.g., MTT assays for cytotoxicity) .
  • Purity verification via elemental analysis and HPLC (>95% purity threshold) .
  • Meta-analysis of substituent effects to identify trends (e.g., methoxy groups correlate with increased metal-binding capacity) .

Q. How can phosphonic acid derivatives of this compound be synthesized, and what are their applications?

Phosphonic analogues are synthesized via Pudovik or Kabachnik–Fields reactions, replacing the carboxylic acid group with a phosphonate moiety. These derivatives show enhanced enzyme inhibition (e.g., metalloproteases) due to stronger metal coordination. Key steps include:

  • Protection-deprotection strategies to preserve stereochemistry .
  • Phosphorus trichloride (PCl3) as a phosphorylating agent under anhydrous conditions .

Q. What methods ensure diastereoselective synthesis of this compound’s enantiomers?

Diastereoselectivity is achieved via:

  • Chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry during cyclization .
  • Asymmetric catalysis using Rh(II)- or Cu(I)-based catalysts for enantiomeric excess (>90% ee) .
  • Dynamic kinetic resolution under basic conditions to favor thermodynamically stable isomers .

Q. How does this compound interact with transition metals, and what are the implications for drug design?

The carboxylic acid and nitrogen atoms form stable complexes with Cu(II) and Fe(III), which can be studied via:

  • Potentiometric titration to determine stability constants (log K) .
  • UV-Vis spectroscopy to monitor ligand-to-metal charge transfer bands (e.g., λmax shifts) . These complexes may act as redox-active prodrugs or enzyme cofactor mimics .

Methodological Notes

  • Data Validation : Cross-reference synthetic yields and bioactivity metrics with peer-reviewed studies to avoid bias from unreplicated claims .
  • Experimental Design : Use factorial design (e.g., DoE) to optimize multi-step syntheses and reduce resource expenditure .

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